molecular formula C19H20N2OS B2842260 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019148-84-5

3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2842260
CAS RN: 1019148-84-5
M. Wt: 324.44
InChI Key: UJXJUWDYPLPYOV-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazocine, which is a class of organic compounds containing a ring made up of one oxygen atom, two nitrogen atoms, and three carbon atoms .


Molecular Structure Analysis

The molecular structure would be based on the oxadiazocine ring, with the various groups attached at the specified positions. The 3,4-dimethylphenyl group would be a phenyl (benzene) ring with methyl groups at the 3 and 4 positions .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and reagents present. The compound could potentially undergo reactions at the oxadiazocine ring or at the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of the various functional groups. These could include properties such as melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the use of the compound. Without specific information on its use, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide information on its safety and hazards. As with all chemicals, safe handling and use would be important .

Future Directions

The future directions for research on this compound would depend on its potential uses. This could include further studies to determine its properties, potential applications, and safety .

properties

IUPAC Name

10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-9-14(10-13(12)2)21-18(23)20-16-11-19(21,3)22-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXJUWDYPLPYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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